![molecular formula C12H16INO B4722067 N-(sec-butyl)-3-iodo-4-methylbenzamide](/img/structure/B4722067.png)
N-(sec-butyl)-3-iodo-4-methylbenzamide
Übersicht
Beschreibung
N-(sec-butyl)-3-iodo-4-methylbenzamide, also known as SIB-1553A, is a selective agonist of the cannabinoid receptor type 1 (CB1). It was first synthesized in 1998 by scientists at Pfizer Inc. as part of their efforts to develop new medications for the treatment of obesity and related metabolic disorders. Since then, SIB-1553A has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and addiction.
Wirkmechanismus
N-(sec-butyl)-3-iodo-4-methylbenzamide acts as a selective agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor by N-(sec-butyl)-3-iodo-4-methylbenzamide leads to a decrease in neuronal excitability and neurotransmitter release, resulting in analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-3-iodo-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and neuroprotective effects, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to modulate the release of several hormones, including insulin, glucagon, and leptin, which are involved in the regulation of metabolism and energy balance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(sec-butyl)-3-iodo-4-methylbenzamide is its selectivity for the CB1 receptor, which allows for more precise targeting of this receptor compared to other cannabinoid agonists. However, one limitation is that it has a relatively short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on N-(sec-butyl)-3-iodo-4-methylbenzamide. One area of interest is its potential as a treatment for addiction, particularly to opioids and other drugs of abuse. Another potential area of research is its role in the regulation of metabolism and energy balance, which could have implications for the treatment of obesity and related metabolic disorders. Finally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of N-(sec-butyl)-3-iodo-4-methylbenzamide, which could have implications for the treatment of neurological disorders such as stroke and traumatic brain injury.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3-iodo-4-methylbenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. One of the main areas of research has been its role in pain management. Studies have shown that N-(sec-butyl)-3-iodo-4-methylbenzamide can reduce pain sensitivity in animal models of neuropathic and inflammatory pain. It has also been shown to have neuroprotective effects in models of ischemic stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-butan-2-yl-3-iodo-4-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c1-4-9(3)14-12(15)10-6-5-8(2)11(13)7-10/h5-7,9H,4H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDBXABWMCRBPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.